![molecular formula C28H34N6O4 B13363313 1-{2-[1-(3,4-dimethoxyphenyl)-1H-tetraazol-5-yl]-2-adamantyl}-4-(2-furoyl)piperazine](/img/structure/B13363313.png)
1-{2-[1-(3,4-dimethoxyphenyl)-1H-tetraazol-5-yl]-2-adamantyl}-4-(2-furoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2-[1-(3,4-dimethoxyphenyl)-1H-tetraazol-5-yl]-2-adamantyl}-4-(2-furoyl)piperazine is a complex organic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[1-(3,4-dimethoxyphenyl)-1H-tetraazol-5-yl]-2-adamantyl}-4-(2-furoyl)piperazine involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the intermediate compounds, such as 3,4-dimethoxyphenyl and 1H-tetraazol-5-yl derivatives. These intermediates are then subjected to a series of reactions, including alkylation, acylation, and cyclization, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
1-{2-[1-(3,4-dimethoxyphenyl)-1H-tetraazol-5-yl]-2-adamantyl}-4-(2-furoyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-{2-[1-(3,4-dimethoxyphenyl)-1H-tetraazol-5-yl]-2-adamantyl}-4-(2-furoyl)piperazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a biochemical probe or ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 1-{2-[1-(3,4-dimethoxyphenyl)-1H-tetraazol-5-yl]-2-adamantyl}-4-(2-furoyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3,4-dimethoxyphenyl)-2-((1-phenyl-1H-tetraazol-5-yl)thio)ethanone
- 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-methylphenyl)piperazine
- 1-(2-furoyl)piperazine
Uniqueness
1-{2-[1-(3,4-dimethoxyphenyl)-1H-tetraazol-5-yl]-2-adamantyl}-4-(2-furoyl)piperazine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C28H34N6O4 |
|---|---|
Peso molecular |
518.6 g/mol |
Nombre IUPAC |
[4-[2-[1-(3,4-dimethoxyphenyl)tetrazol-5-yl]-2-adamantyl]piperazin-1-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C28H34N6O4/c1-36-23-6-5-22(17-25(23)37-2)34-27(29-30-31-34)28(20-13-18-12-19(15-20)16-21(28)14-18)33-9-7-32(8-10-33)26(35)24-4-3-11-38-24/h3-6,11,17-21H,7-10,12-16H2,1-2H3 |
Clave InChI |
HWNHQQSHBLYJMD-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)N2C(=NN=N2)C3(C4CC5CC(C4)CC3C5)N6CCN(CC6)C(=O)C7=CC=CO7)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


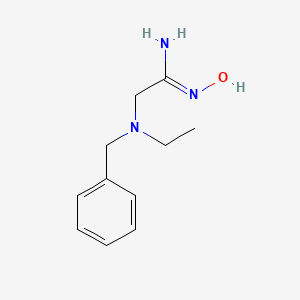

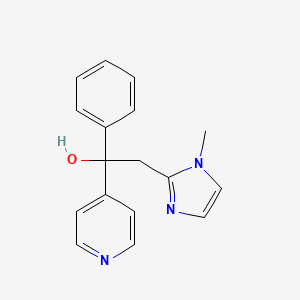
![3-[6-(4-Ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13363254.png)
![6-(4-Tert-butylphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363261.png)
![2-[(1,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-(1H-pyrazol-3-yl)acetamide](/img/structure/B13363267.png)
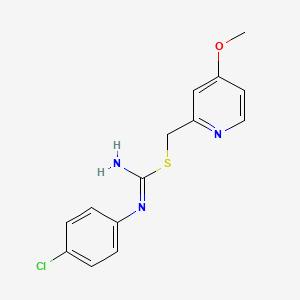

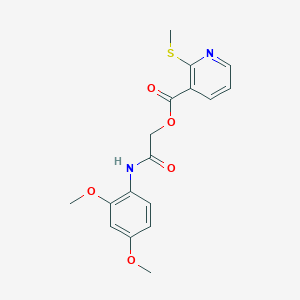

![7-amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B13363308.png)
![6-(3,4-Diethoxyphenyl)-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363311.png)
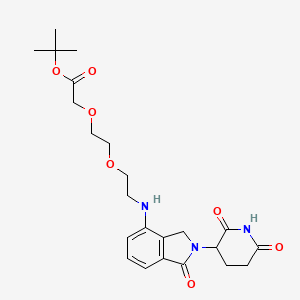
![2-(methylsulfanyl)-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione](/img/structure/B13363323.png)
